Cas no 56816-01-4 (Ethyl (S)-3-hydroxybutyrate)

Ethyl (S)-3-hydroxybutyrate structure
Produktname:Ethyl (S)-3-hydroxybutyrate
Ethyl (S)-3-hydroxybutyrate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-Ethyl 3-hydroxybutanoate
- Ethyl (S)-(+)-3-Hydroxybutyrate
- (S)-(+)-3-Hydroxy-n-butyric Acid Ethyl Ester
- (S)-Ethyl-3-hydroxybutyrate
- Ethyl (S)-3-hydroxybutyrate
- Ethyl (3S)-3-hydroxybutanoate
- (S)-(+)-3-Hydroxybutyric Acid Ethyl Ester
- Butanoicacid, 3-hydroxy-, ethyl ester, (S)-
- (+)-Ethyl 3-hydroxybutyrate
- (3S)-3-Hydroxybutyric acid ethyl ester
- (S)-(+)-3-Hydroxy-n-butyrate ethylester
- (S)-(+)-Ethyl 3-hydroxybutanoate
- (S)-(+)-Ethyl 3-hydroxybutyrate
- (S)-3-Hydroxybutanoic acid ethyl ester
- (S)-3-Hydroxybutyric acid ethyl ester
- (S)-Ethyl 3-hydroxybutyrate
- Ethyl (+)-3-hydroxybutanoate
- Ethyl (S)-(+)-b-hydroxybutyrate
- Ethyl(S)-3-hydroxybutanoate
- Ethyl (S)-3-hydroxybutanoate
- Butanoic acid, 3-hydroxy-, ethyl ester, (3S)-
- Ethyl (S)-(-)-3-hydroxybutyrate
- PubChem15560
- ethyl(3s)-3-hydroxybutanoate
- ethyl (3S)-3-oxidanylbutanoate
- (S)-3-Hydroxybutyric acid
- Ethyl (S)-3-hydroxybutyrate, 99%
- OMSUIQOIVADKIM-YFKPBYRVSA-N
- MFCD00066206
- BP-10061
- (S)-(+)-3-hydroxy-butyric acid ethyl ester
- CS-0112519
- (R)-3-Hydroxybutyric acid ethyl ester
- SCHEMBL54111
- HY-W076441
- NS00087744
- 56816-01-4
- ethyl(s)-3-hydroxybutyrate
- DTXSID301031807
- AS-19211
- A831188
- H0975
- (3S)-3-hydroxybutanoic acid ethyl ester
- F16431
- EN300-318286
- AKOS015843310
- DB-009739
- Ethyl(S)-(+)-3-hydroxybutyrate
-
- MDL: MFCD00066206
- Inchi: 1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1
- InChI-Schlüssel: OMSUIQOIVADKIM-YFKPBYRVSA-N
- Lächelt: O(C([H])([H])C([H])([H])[H])C(C([H])([H])[C@]([H])(C([H])([H])[H])O[H])=O
Berechnete Eigenschaften
- Genaue Masse: 132.078644g/mol
- Oberflächenladung: 0
- XLogP3: 0.2
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 4
- Monoisotopenmasse: 132.078644g/mol
- Monoisotopenmasse: 132.078644g/mol
- Topologische Polaroberfläche: 46.5Ų
- Schwere Atomanzahl: 9
- Komplexität: 90.3
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: flüssig
- Dichte: 1.012 g/mL at 20 °C(lit.)
- Schmelzpunkt: 180-182 °C
- Siedepunkt: 180-182 °C(lit.)
- Flammpunkt: Fahrenheit: 147.2° f
Celsius: 64° c - Brechungsindex: n20/D 1.421(lit.)
- Löslichkeit: Soluble in chloroform
- PSA: 46.53
- LogP: 0.32040
- Spezifische Rotation: 43 º (c=1, chloroform)
- Optische Aktivität: [α]20/D +43°, c = 1 in chloroform
- Löslichkeit: Nicht bestimmt
- Dampfdruck: No data available
Ethyl (S)-3-hydroxybutyrate Sicherheitsinformationen
- Prompt:Warnung
- Signalwort:warning
- Gefahrenhinweis: H227
- Warnhinweis: P210-P280-P370+P378-P403+P235-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S23;S24/25
- Lagerzustand:Lagern bei 4° C, bessere Lagerung bei -4° C
- Sicherheitsbegriff:S23;S24/25
Ethyl (S)-3-hydroxybutyrate Zolldaten
- HS-CODE:29181990
Ethyl (S)-3-hydroxybutyrate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM219648-10g |
(S)-Ethyl 3-hydroxybutanoate |
56816-01-4 | 97% | 10g |
$*** | 2023-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E34490-1g |
Ethyl (S)-3-hydroxybutanoate |
56816-01-4 | 95% | 1g |
¥30.0 | 2023-09-08 | |
abcr | AB136877-25 g |
(S)-(+)-3-Hydroxy-n-butyric acid ethyl ester, 96%; . |
56816-01-4 | 96% | 25 g |
€540.30 | 2023-07-20 | |
Apollo Scientific | OR304080-5g |
Ethyl (S)-(+)-3-hydroxybutyrate |
56816-01-4 | 95% | 5g |
£138.00 | 2023-04-14 | |
MedChemExpress | HY-W076441-1g |
Ethyl (S)-3-hydroxybutanoate |
56816-01-4 | 1g |
¥300 | 2024-05-22 | ||
MedChemExpress | HY-W076441-5g |
Ethyl (S)-3-hydroxybutanoate |
56816-01-4 | 5g |
¥600 | 2024-05-22 | ||
Enamine | EN300-318286-0.25g |
ethyl (3S)-3-hydroxybutanoate |
56816-01-4 | 95% | 0.25g |
$22.0 | 2023-09-05 | |
TRC | E919900-500mg |
Ethyl (S)-3-Hydroxybutyrate |
56816-01-4 | 500mg |
$110.00 | 2023-05-18 | ||
TRC | E919900-2.5g |
Ethyl (S)-3-Hydroxybutyrate |
56816-01-4 | 2.5g |
$287.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0975-5g |
Ethyl (S)-3-hydroxybutyrate |
56816-01-4 | 96.0%(GC) | 5g |
¥500.0 | 2022-05-30 |
Ethyl (S)-3-hydroxybutyrate Verwandte Literatur
-
1. Stereospecific synthesis of a chiral intermediate for the preparation of thienamycin, penems, and carbapenems: use of the nitro group as a hydroxy protecting groupGianfranco Cainelli,Mauro Panunzio,Tiziana Basile,Alessandro Bongini,Daria Giacomini,Giorgio Martelli J. Chem. Soc. Perkin Trans. 1 1987 2637
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David Linder,Rainer Schobert Org. Biomol. Chem. 2017 15 7672
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Imke Schrader,Sarah Neumann,Rieke Himstedt,Alessandro Zana,Jonas Warneke,Sebastian Kunz Chem. Commun. 2015 51 16221
-
Li Qiao,Zhiyuan Luo,Haomin Chen,Pengfei Zhang,Anming Wang,Roger A. Sheldon Chem. Commun. 2023 59 7518
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5. Stereo- and enantio-controlled synthesis of chiral intermediates for the total synthesis of thienamycin and related β-lactam antibiotics from 3-hydroxybutyratesGunda I. Georg,Harpal S. Gill J. Chem. Soc. Chem. Commun. 1985 1433
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:56816-01-4)Ethyl (S)-3-hydroxybutyrate

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:56816-01-4)Ethyl (S)-3-hydroxybutyrate

Reinheit:99%
Menge:100g
Preis ($):194.0